molecular formula C14H9NO4 B1627056 1-(4-Methyl-2-oxo-2H-chromen-7-yl)-1H-pyrrole-2,5-dione CAS No. 211565-47-8

1-(4-Methyl-2-oxo-2H-chromen-7-yl)-1H-pyrrole-2,5-dione

Cat. No. B1627056
M. Wt: 255.22 g/mol
InChI Key: SKWQLGLJKVPHQT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, the synthesis of 2-oxo-2H-chromen-7-yl 4-chlorobenzoate was achieved through an O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride in the presence of triethylamine . Another example is the synthesis of new [ (4-methyl-2-oxo-2H-chromen-7-yl)amino]methylcoumarins through the reaction of 7-amino-4-methylcoumarin with a number of organic halides .

Scientific Research Applications

Synthesis and Characterization

A novel and efficient synthesis method for derivatives related to "1-(4-Methyl-2-oxo-2H-chromen-7-yl)-1H-pyrrole-2,5-dione" has been reported, utilizing a one-pot, four-component reaction. This method yields high product efficiency and is convenient to operate, indicating the compound's versatile synthetic accessibility and potential for further functionalization (Alizadeh & Ghanbaripour, 2013).

Application in Corrosion Inhibition

Research has highlighted the efficacy of "1-(4-Methyl-2-oxo-2H-chromen-7-yl)-1H-pyrrole-2,5-dione" derivatives as corrosion inhibitors for carbon steel in acidic environments. These compounds exhibit good inhibition efficiency, which increases with concentration, suggesting their potential industrial application in protecting metals from corrosion (Zarrouk et al., 2015).

Antimicrobial Activity

Derivatives of "1-(4-Methyl-2-oxo-2H-chromen-7-yl)-1H-pyrrole-2,5-dione" have been explored for their antimicrobial properties. Studies have shown that these compounds possess significant antibacterial activity against various Gram-positive and Gram-negative bacteria. This suggests their potential use in developing new antimicrobial agents (Chate et al., 2013).

Luminescence and Electronic Properties

The luminescent properties of related chroman-BF2 complexes, which are structural variants of "1-(4-Methyl-2-oxo-2H-chromen-7-yl)-1H-pyrrole-2,5-dione," have been studied. These compounds exhibit high stability and fluorescence, making them of interest for applications in materials science and as potential candidates for optoelectronic devices (Singh et al., 2013).

Green Synthesis Approaches

Efforts have been made to synthesize novel functionalized chromen-pyrrole hybrids, including derivatives of "1-(4-Methyl-2-oxo-2H-chromen-7-yl)-1H-pyrrole-2,5-dione," using green chemistry principles. These approaches utilize water as a solvent and employ ultrasound irradiation, reducing environmental impact and enhancing reaction efficiency (Tavakoli et al., 2018).

Safety And Hazards

The safety and hazards associated with “1-(4-Methyl-2-oxo-2H-chromen-7-yl)-1H-pyrrole-2,5-dione” are not known due to the lack of specific information about this compound .

properties

IUPAC Name

1-(4-methyl-2-oxochromen-7-yl)pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO4/c1-8-6-14(18)19-11-7-9(2-3-10(8)11)15-12(16)4-5-13(15)17/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKWQLGLJKVPHQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)N3C(=O)C=CC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50572106
Record name 1-(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50572106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methyl-2-oxo-2H-chromen-7-yl)-1H-pyrrole-2,5-dione

CAS RN

211565-47-8
Record name 1-(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50572106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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